molecular formula C15H13ClN2O3 B3974651 3-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide

3-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No. B3974651
M. Wt: 304.73 g/mol
InChI Key: CYMLCRUHJCBYTJ-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMNB, and its molecular formula is C15H14ClN3O3. In

Scientific Research Applications

CMNB has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CMNB is in the field of medicinal chemistry, where it has been investigated for its potential as an anti-cancer agent. Studies have shown that CMNB exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
CMNB has also been studied for its potential as a fluorescent probe for the detection of metal ions. The compound exhibits selective fluorescence quenching in the presence of copper ions, making it a promising candidate for the detection of copper ions in biological samples.

Mechanism of Action

The exact mechanism of action of CMNB is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. CMNB has also been shown to induce cell cycle arrest in cancer cells by regulating the expression of various cell cycle-related proteins.
Biochemical and Physiological Effects:
Studies have shown that CMNB exhibits low toxicity towards normal cells, making it a promising candidate for the development of anti-cancer drugs. The compound has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using CMNB in lab experiments is its potent anti-cancer activity against various cancer cell lines. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using CMNB in lab experiments is its low solubility in water, which can limit its bioavailability in biological systems.

Future Directions

There are several potential future directions for the research on CMNB. One of the primary future directions is the development of CMNB-based anti-cancer drugs. Studies have shown that CMNB exhibits potent anti-cancer activity against various cancer cell lines, and further research is needed to explore its potential as a therapeutic agent.
Another potential future direction is the development of CMNB-based fluorescent probes for the detection of metal ions. The compound exhibits selective fluorescence quenching in the presence of copper ions, and further research is needed to explore its potential as a diagnostic tool for copper-related diseases.
Conclusion:
In conclusion, CMNB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method for CMNB has been established as a reliable method, and the compound has been extensively studied for its potential as an anti-cancer agent and fluorescent probe for the detection of metal ions. Further research is needed to explore its potential as a therapeutic agent and diagnostic tool for various diseases.

properties

IUPAC Name

3-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-4-11(8-13(9)16)15(19)17-14-6-5-12(18(20)21)7-10(14)2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMLCRUHJCBYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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